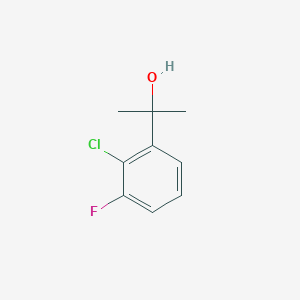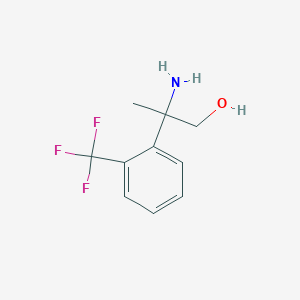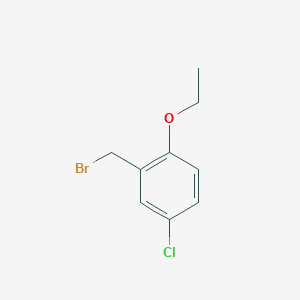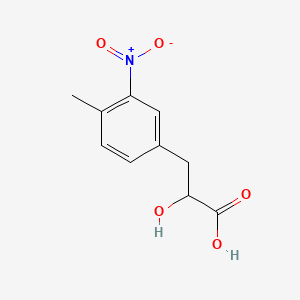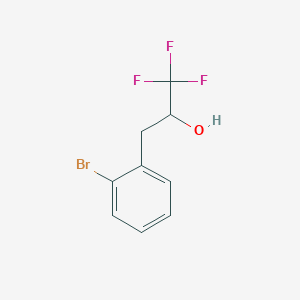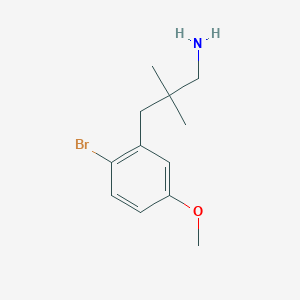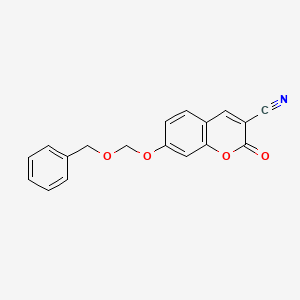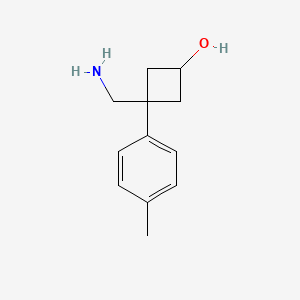
3-(3-Fluoro-4-methoxybenzyl)piperidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-3-ol is a chemical compound that features a piperidine ring substituted with a 3-fluoro-4-methoxyphenylmethyl group and a hydroxyl group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-methoxybenzaldehyde and piperidine.
Formation of Intermediate: The first step involves the condensation of 3-fluoro-4-methoxybenzaldehyde with piperidine to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the desired 3-[(3-fluoro-4-methoxyphenyl)methyl]piperidine.
Hydroxylation: Finally, the piperidine derivative is hydroxylated at the 3-position using an oxidizing agent like m-chloroperbenzoic acid to obtain 3-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-3-ol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a fully saturated piperidine derivative.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst.
Major Products
Oxidation: Formation of 3-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-3-one.
Reduction: Formation of 3-[(3-fluoro-4-methoxyphenyl)methyl]piperidine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-3-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Biological Studies: It is used in the study of receptor-ligand interactions and the development of bioactive compounds.
Industrial Applications: The compound can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-3-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-[(3-fluoro-4-methoxyphenyl)methyl]piperidine: Lacks the hydroxyl group at the 3-position.
3-[(3-chloro-4-methoxyphenyl)methyl]piperidin-3-ol: Contains a chlorine atom instead of fluorine.
3-[(3-fluoro-4-methylphenyl)methyl]piperidin-3-ol: Contains a methyl group instead of a methoxy group.
Uniqueness
3-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-3-ol is unique due to the presence of both the fluorine atom and the hydroxyl group, which can influence its reactivity and interactions with biological targets. The combination of these functional groups can enhance its potential as a versatile intermediate in synthetic chemistry and its efficacy in medicinal applications.
Eigenschaften
Molekularformel |
C13H18FNO2 |
|---|---|
Molekulargewicht |
239.29 g/mol |
IUPAC-Name |
3-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-3-ol |
InChI |
InChI=1S/C13H18FNO2/c1-17-12-4-3-10(7-11(12)14)8-13(16)5-2-6-15-9-13/h3-4,7,15-16H,2,5-6,8-9H2,1H3 |
InChI-Schlüssel |
UYNPWZRRJHJEAG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)CC2(CCCNC2)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-((Benzyloxy)carbonyl)-5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13590887.png)
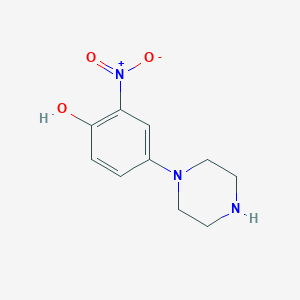
![[(1,1-Dioxo-1lambda6-thietan-3-yl)methyl]urea](/img/structure/B13590899.png)
![[(Oxan-4-yl)methyl][(pyridin-2-yl)methyl]aminedihydrochloride](/img/structure/B13590901.png)
![2-(2-fluorophenyl)-N-[(3R)-piperidin-3-yl]acetamidehydrochloride](/img/structure/B13590907.png)
